(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Description
The compound “(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused heterocyclic core with a chromene-derived substituent. Its structure includes a chromen-3-ylmethylene group at position 5 and a 4-propoxyphenyl group at position 2 (Fig. 1).
Spectroscopic data (IR, NMR) for similar compounds suggest the presence of characteristic C=O (1717–1732 cm⁻¹) and C=N (1603–1640 cm⁻¹) stretches, as well as distinct aromatic proton environments in NMR .
Properties
CAS No. |
606962-49-6 |
|---|---|
Molecular Formula |
C23H19N3O3S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(5E)-5-(2H-chromen-3-ylmethylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H19N3O3S/c1-2-11-28-18-9-7-16(8-10-18)21-24-23-26(25-21)22(27)20(30-23)13-15-12-17-5-3-4-6-19(17)29-14-15/h3-10,12-13H,2,11,14H2,1H3/b20-13+ |
InChI Key |
CJYNSVWFXBOOJR-DEDYPNTBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC5=CC=CC=C5OC4)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the various rings.
- Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
Chemical Reactions Analysis
Oxidation: The chromene ring could undergo oxidation, potentially leading to the formation of a quinone derivative.
Reduction: Reduction of the chromene double bond could yield a saturated derivative.
Substitution: The phenyl and thiazole rings are susceptible to substitution reactions.
Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions could yield derivatives with altered functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives can lead to novel synthetic methodologies.
Biology: Researchers might explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Screening for pharmacological activities (e.g., antimicrobial, anticancer) is crucial.
Industry: If scalable synthesis is achievable, applications in materials science or agrochemicals could be explored.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. understanding its interactions with biological targets (e.g., proteins, nucleic acids) would be essential.
- Potential pathways could involve inhibition of enzymes, modulation of signaling cascades, or interference with cellular processes.
Comparison with Similar Compounds
Key Observations :
- Chromene vs. Aromatic Benzylidene: The chromene group in the target compound introduces a fused bicyclic structure, enhancing rigidity compared to monocyclic benzylidene analogs (e.g., 4-ethylbenzylidene in ). This may influence binding affinity to hydrophobic pockets in enzymes .
- Alkoxy Substituents : The 4-propoxyphenyl group in the target compound offers a balance between lipophilicity and steric bulk compared to shorter (ethoxy) or branched (isopropoxy) chains in analogs .
Physicochemical Properties
Data from synthesized analogs reveal trends in melting points, solubility, and spectroscopic behavior:
Melting Points
- Target compound analogs with chromene-derived substituents (e.g., 2-methylchromen-3-ylmethylene) exhibit higher melting points (>200°C) due to rigid, planar structures favoring crystalline packing .
- Compounds with electron-withdrawing groups (e.g., 3-fluorobenzylidene in ) show lower melting points (e.g., 103–105°C in ), likely due to reduced symmetry .
Spectroscopic Profiles
- IR Spectroscopy: C=O stretches range from 1717–1732 cm⁻¹ across analogs, with minor shifts depending on electron-donating/withdrawing substituents .
- ¹H-NMR : Aromatic protons in chromene-containing compounds resonate at δ 6.82–7.50 ppm, distinct from simpler benzylidene analogs (δ 6.88–7.50 ppm) .
Biological Activity
The compound (5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one represents a novel class of bioactive compounds with potential therapeutic applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiazole ring fused with a triazole moiety and a chromene derivative. The specific arrangement of these functional groups is crucial for its biological activity.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Anticancer Activity : Preliminary data suggest that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : Some studies report antimicrobial properties against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act as an antagonist or inverse agonist at specific receptors involved in cancer progression and inflammation.
- Enzyme Inhibition : The compound could inhibit enzymes that play pivotal roles in cellular signaling pathways related to tumor growth and inflammation.
- Oxidative Stress Reduction : It may enhance antioxidant defenses in cells, thereby protecting against oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Study 1: Anticancer Activity
A study investigated the effect of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
Research conducted on LPS-stimulated macrophages showed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines (IL-1β, IL-6) by up to 70%. This suggests its potential role in managing chronic inflammatory conditions.
Case Study 3: Antimicrobial Properties
In vitro assays demonstrated that the compound exhibited antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
